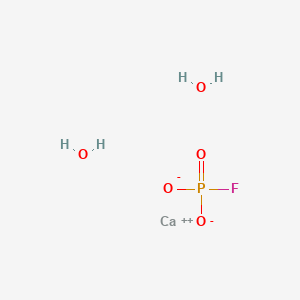

Calcium fluorophosphate dihydrate

Description

The exact mass of the compound Calcium fluorophosphate dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Calcium fluorophosphate dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium fluorophosphate dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;fluoro-dioxido-oxo-λ5-phosphane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.FH2O3P.2H2O/c;1-5(2,3)4;;/h;(H2,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTASZQYZYVJAU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]P(=O)([O-])F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaFH4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583706 | |

| Record name | Calcium phosphorofluoridate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37809-19-1 | |

| Record name | Calcium phosphorofluoridate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fluorophosphate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Calcium Fluorophosphate Dihydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of calcium fluorophosphate dihydrate (CaFPO₃·2H₂O). Intended for researchers, scientists, and professionals in drug development, this document delves into various synthetic methodologies, including precipitation, hydrothermal, and sol-gel techniques. Each method is critically evaluated, emphasizing the rationale behind experimental parameters and their influence on the final product's characteristics. A detailed analysis of the compound's crystal structure, thermal stability, solubility, and spectroscopic signatures is presented, supported by tabulated data for comparative assessment. Furthermore, this guide incorporates visual aids, including workflow diagrams generated using Graphviz, to elucidate complex processes and relationships. All technical claims are substantiated with citations to authoritative scientific literature, ensuring a foundation of expertise, authoritativeness, and trustworthiness.

Introduction: The Significance of Calcium Fluorophosphate Dihydrate

Calcium fluorophosphate dihydrate is an inorganic compound of considerable interest in diverse scientific and industrial fields. It is a water-insoluble calcium source utilized in applications sensitive to oxygen, such as metal production[1]. The presence of fluoride imparts unique properties to the material, making it relevant in areas ranging from dental applications to the synthesis of advanced materials[1][2]. Its structural relationship to hydroxyapatite, the primary mineral component of bone and teeth, has spurred research into its potential as a biomaterial. The controlled synthesis of calcium fluorophosphate dihydrate with tailored properties is crucial for its effective application. This guide aims to provide a detailed understanding of its synthesis and fundamental characteristics to empower researchers in their endeavors.

Synthesis Methodologies: A Critical Examination

The synthesis of calcium fluorophosphate dihydrate can be achieved through several routes, each offering distinct advantages and challenges. The choice of method significantly impacts the purity, crystallinity, morphology, and ultimately, the performance of the material.

Precipitation Method

The precipitation method is a widely employed technique for the synthesis of calcium fluorophosphate dihydrate due to its simplicity and scalability. This approach typically involves the reaction of a soluble calcium salt with a soluble fluorophosphate salt in an aqueous solution.

2.1.1. Underlying Principles and Rationale

The fundamental principle of the precipitation method is the controlled supersaturation of a solution with respect to calcium fluorophosphate dihydrate, leading to its nucleation and growth. Key to this process is the selection of appropriate precursors and the meticulous control of reaction conditions such as pH, temperature, and reactant concentration. A common preparative route involves the reaction of calcium chloride with sodium monofluorophosphate[3][4].

2.1.2. Experimental Protocol: A Self-Validating System

The following protocol outlines a robust procedure for the synthesis of calcium fluorophosphate dihydrate via precipitation. The embedded quality control steps ensure the reliability and reproducibility of the synthesis.

Step 1: Precursor Solution Preparation

-

Prepare a solution of calcium chloride (CaCl₂) in deionized water.

-

Separately, prepare a solution of sodium monofluorophosphate (Na₂FPO₃) in deionized water.

-

Rationale: The use of deionized water is critical to prevent the incorporation of impurity ions into the crystal lattice. The concentration of the precursor solutions will directly influence the particle size and morphology of the final product.

Step 2: Controlled Precipitation

-

Slowly add the calcium chloride solution to the sodium monofluorophosphate solution under vigorous and constant stirring.

-

Maintain a constant temperature during the addition.

-

Rationale: Slow addition and vigorous stirring ensure a homogeneous reaction mixture, promoting uniform nucleation and preventing the formation of large agglomerates. Temperature control is essential as the solubility of calcium fluorophosphate is temperature-dependent[5].

Step 3: Aging and Maturation

-

After the complete addition of the calcium chloride solution, continue stirring the resulting suspension for a defined period (aging).

-

Rationale: Aging allows for the dissolution of smaller, less stable particles and the growth of larger, more perfect crystals, a process known as Ostwald ripening. This step is crucial for obtaining a product with a narrow particle size distribution and improved crystallinity.

Step 4: Isolation and Purification

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water to remove any unreacted precursors and soluble byproducts.

-

Finally, wash with ethanol to facilitate drying.

-

Rationale: Thorough washing is paramount to ensure the purity of the final product. The ethanol wash helps in removing residual water and prevents agglomeration during drying.

Step 5: Drying

-

Dry the purified precipitate in an oven at a controlled temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

Rationale: Low-temperature drying is necessary to preserve the dihydrate form of the compound, as excessive heat can lead to dehydration[6].

Diagram: Precipitation Synthesis Workflow

Caption: Sequential thermal events for calcium fluorophosphate dihydrate upon heating.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized calcium fluorophosphate dihydrate.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the phosphate (PO₃F)²⁻ group and the water of hydration.

-

X-ray Diffraction (XRD): XRD is the primary technique for phase identification and determination of crystallinity. The diffraction pattern provides a unique fingerprint of the crystalline structure.

Data Summary

| Property | Value | Source(s) |

| Chemical Formula | CaFPO₃·2H₂O | [1][7] |

| Molecular Weight | 174.08 g/mol | [1][7][8] |

| Appearance | Colorless monoclinic crystals; powder | [3][7][9] |

| Crystal System | Monoclinic | [3][7][9] |

| Solubility in Water | 0.417 g / 100 mL solution (at 27 °C) | [3][4] |

| Solubility in Organic Solvents | Insoluble | [4][7] |

| Thermal Behavior | Loses fluorine upon heating | [3][4][7] |

Applications and Future Perspectives

The unique properties of calcium fluorophosphate dihydrate make it a promising candidate for various applications:

-

Biomaterials: Its similarity to biological apatite suggests potential use in bone cements, coatings for implants, and scaffolds for tissue engineering. The release of calcium, phosphate, and fluoride ions can be beneficial for bone regeneration and dental health.[2]

-

Dental Products: The fluoride content makes it a valuable component in toothpaste and other oral care products for the prevention of dental caries.[2]

-

Industrial Applications: It serves as a source of calcium in various industrial processes, particularly in oxygen-sensitive environments.[1]

Future research should focus on the controlled synthesis of nano-structured calcium fluorophosphate dihydrate to enhance its bioactivity and explore its potential in targeted drug delivery systems. Further investigation into its interaction with biological systems is also crucial for advancing its biomedical applications.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and properties of calcium fluorophosphate dihydrate. By understanding the nuances of different synthetic methods and the fundamental characteristics of the compound, researchers and professionals are better equipped to harness its potential in their respective fields. The emphasis on the causality behind experimental choices and the integration of self-validating protocols are intended to foster robust and reproducible scientific outcomes.

References

-

Calcium Fluorophosphate Dihydrate | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 21, 2026, from [Link]

-

Calcium Fluorophosphate. (n.d.). In The Merck Index Online. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Calcium fluorophosphate dihydrate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

McDowell, H., Gregory, T. M., & Brown, W. E. (1977). Solubility of CaHPO4·2H2O and formation of ion pairs in the system Ca(OH)2-H3PO4-H2O at 37.5 °C. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 81A(2-3), 273–281. Retrieved January 21, 2026, from [Link]

-

Pankaew, P., Lertcumfu, N., & Rujijanagul, G. (2009). Morphology controlled calcium ortho phosphates induced by chemical additions under hydrothermal reaction. Chiang Mai Journal of Science, 36(2), 168-176. Retrieved January 21, 2026, from [Link]

-

Sadat-Shojai, M., Khorasani, M.-T., & Jamshidi, A. (2013). Sol–gel synthesis of calcium phosphate-based biomaterials—A review of environmentally benign, simple, and effective synthesis routes. Journal of Sol-Gel Science and Technology, 66(2), 263-279. Retrieved January 21, 2026, from [Link]

-

Chow, L. C., & Eanes, E. D. (2008). Physical characterization of dibasic calcium phosphate dihydrate and anhydrate. Journal of Pharmaceutical Sciences, 97(11), 4848-4857. Retrieved January 21, 2026, from [Link]

-

Ghorbani, M., & Hesaraki, S. (2016). Sol-gel synthesis of fluorapatite nanopowders from Calcium nitrate and triethyl phosphite precursors. Journal of Ceramic Processing Research, 17(2), 118-123. Retrieved January 21, 2026, from [Link]

-

Liu, D.-M., Troczynski, T., & Tseng, W. J. (2001). Sol-Gel Synthesis of Amorphous Calcium Phosphate and Sintering into Microporous Hydroxyapatite Bioceramics. Journal of the American Ceramic Society, 84(11), 2441-2446. Retrieved January 21, 2026, from [Link]

-

Tõnsuaadu, K., Gross, K. A., & Plūduma, L. (2012). The morphology and thermal behavior of Calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2·H2O) obtained by a rapid precipitation. Journal of Thermal Analysis and Calorimetry, 110(1), 247-256. Retrieved January 21, 2026, from [Link]

-

de Oliveira, J. P., de Souza, M. A., & de Lima, G. G. (2022). Synthesis of Calcium Phosphate by Microwave Hydrothermal Method: Physicochemical and Morphological Characterization. Applied Sciences, 12(19), 9984. Retrieved January 21, 2026, from [Link]

-

Kareiva, A., et al. (2020). Sol–gel synthesis of calcium phosphate-based biomaterials—A review of environmentally benign, simple, and effective synthesis routes. Journal of Sol-Gel Science and Technology, 94, 511–531. Retrieved January 21, 2026, from [Link]

-

Ana, I. D., & Matsuya, S. (2013). Synthesis of Biphasic Calcium Phosphate by Hydrothermal Route and Conversion to Porous Sintered Scaffold. Journal of Biomaterials and Nanobiotechnology, 4(3), 273-278. Retrieved January 21, 2026, from [Link]

-

Frost, R. L., & Palmer, S. J. (2011). Physico-chemical and thermal properties of Di-calcium phosphate. Journal of Thermal Analysis and Calorimetry, 104(2), 525-533. Retrieved January 21, 2026, from [Link]

-

Ben-Salah, A., & Boujelbene, M. (2015). Orthophosphates. XIII. Thermal decomposition of secondary calcium orthophosphate (CaHPO4) and secondary calcium orthophosphate dihydrate (CaHPO4.2H2O). Journal of Thermal Analysis and Calorimetry, 122(1), 181-190. Retrieved January 21, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. ada.org [ada.org]

- 3. Calcium Fluorophosphate [drugfuture.com]

- 4. CALCIUM FLUOROPHOSPHATE | 37809-19-1 [chemicalbook.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Physical characterization of dibasic calcium phosphate dihydrate and anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CALCIUM FLUOROPHOSPHATE CAS#: 37809-19-1 [amp.chemicalbook.com]

- 8. Calcium fluorophosphate dihydrate | CaFH4O5P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

calcium fluorophosphate dihydrate CAS number and properties

An In-depth Technical Guide to Calcium Fluorophosphate Dihydrate

Topic: Calcium Fluorophosphate Dihydrate CAS Number: 37809-19-1

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties, synthesis methodologies, key applications, and safety protocols for calcium fluorophosphate dihydrate. The structure is designed to provide a logical and in-depth exploration of the compound, moving from fundamental identification to practical application and handling.

Section 1: Core Chemical Identity and Properties

Calcium fluorophosphate dihydrate is an inorganic salt that has garnered significant interest, primarily for its applications in dental science.[1][2] Its unique properties allow it to serve as a stable and effective source of fluoride in various formulations.

Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. The key identifiers for calcium fluorophosphate dihydrate are summarized below.

| Identifier | Value |

| CAS Number | 37809-19-1[3][4][5][6][7] |

| Molecular Formula | CaFPO₃ · 2H₂O (also written as CaFH₄O₅P)[3][4][6][7] |

| Molecular Weight | 174.08 g/mol [3][4][7] |

| IUPAC Name | calcium;fluoro-dioxido-oxo-λ⁵-phosphane;dihydrate[7][8] |

| Synonyms | Calcium monofluorophosphate dihydrate, Calcium phosphorofluoridate hydrate[3][4][5] |

| InChI Key | NBTASZQYZYVJAU-UHFFFAOYSA-L[7][8] |

| Canonical SMILES | O.O.[O-]P(=O)([O-])F.[Ca+2][7][8] |

Physicochemical Properties

The utility of calcium fluorophosphate dihydrate in various applications is a direct result of its distinct physical and chemical characteristics.

| Property | Description |

| Appearance | Colorless monoclinic crystals or a white crystalline powder.[4][5][9] |

| Solubility | Water solubility is 0.417 g/100 mL at 27°C.[4][5] It is noted as being insoluble in most common organic solvents.[4][5][9] |

| Thermal Stability | The compound is known to lose fluorine upon heating.[4][9] |

| Crystal System | Monoclinic, with a tendency to form twin crystals.[4][9] |

Section 2: Synthesis and Characterization

The preparation of high-purity calcium fluorophosphate dihydrate is critical for its effective use in research and commercial applications. Laboratory-scale synthesis typically relies on controlled precipitation reactions.

Laboratory Synthesis Protocol

This protocol describes a generalized aqueous precipitation method adapted from principles of inorganic salt synthesis.[10][11] The causality behind this choice is that precipitation allows for good control over stoichiometry and crystalline phase by manipulating pH, temperature, and reagent concentration.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an aqueous solution of a soluble calcium salt, such as calcium nitrate [Ca(NO₃)₂].

-

Prepare a separate aqueous solution containing a stoichiometric equivalent of a soluble fluorophosphate salt, such as sodium monofluorophosphate (Na₂FPO₃).

-

-

Precipitation Reaction:

-

Slowly add the calcium nitrate solution to the sodium monofluorophosphate solution drop-wise under constant, vigorous stirring. Maintaining a controlled addition rate is crucial to promote uniform crystal growth and prevent the formation of amorphous precipitates.

-

Maintain the reaction temperature at ambient conditions (e.g., 25°C).

-

-

Washing and Filtration:

-

Once the addition is complete, continue stirring for a period (e.g., 1-2 hours) to allow the precipitation to fully mature.

-

Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid sequentially with deionized water to remove any soluble unreacted starting materials or byproducts (e.g., sodium nitrate), followed by a final wash with ethanol or acetone to facilitate drying.

-

-

Drying:

Caption: Workflow for the synthesis of Calcium Fluorophosphate Dihydrate.

Characterization Techniques

To ensure the synthesized product is the correct compound and meets purity standards, several analytical techniques are employed:

-

X-Ray Diffraction (XRD): This is the definitive method to confirm the crystalline phase and structure of the final product, comparing the resulting diffraction pattern against known standards for calcium fluorophosphate dihydrate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrational modes of the phosphate (P-O) and fluorophosphate (P-F) bonds, confirming the presence of the fluorophosphate anion.

-

Scanning Electron Microscopy (SEM): SEM analysis reveals the morphology, particle size, and crystalline habit of the synthesized powder.

Section 3: Applications in Drug Development and Research

The primary field of application for calcium fluorophosphate dihydrate is in dental formulations, specifically for the prevention of dental caries.[1][2]

Dental Science and Remineralization

In dentifrice (toothpaste) formulations, calcium fluorophosphate dihydrate serves as a source of monofluorophosphate (MFP) ions. Its relative solubility and compatibility with common abrasives like dicalcium phosphate dihydrate (DCPD) are key advantages.[1][2]

Mechanism of Action:

-

Delivery: During brushing, the MFP ions are released into the saliva.

-

Hydrolysis: Salivary enzymes (phosphatases) hydrolyze the monofluorophosphate ion (FPO₃²⁻) to release free fluoride ions (F⁻) and phosphate ions (PO₄³⁻).

-

Remineralization: In the acidic environment of dental plaque (caused by bacterial metabolism of sugars), tooth enamel (primarily hydroxyapatite, Ca₅(PO₄)₃(OH)) demineralizes. The released fluoride and phosphate ions, along with calcium from saliva, promote the remineralization of the enamel surface.

-

Fluorapatite Formation: The fluoride ions incorporate into the enamel crystal lattice, forming fluorapatite (Ca₅(PO₄)₃F), which is significantly more resistant to acid attack than the original hydroxyapatite. This process strengthens the enamel and helps prevent future caries.

Recent studies have demonstrated that combining MFP with DCPD in a dentifrice is particularly effective, as the DCPD can provide extra supersaturation of calcium and phosphate ions in saliva and plaque, further enhancing the remineralization effect of the fluoride.[2]

Caption: Proposed mechanism of enamel remineralization by CaFPO₃·2H₂O.

Section 4: Safety and Handling

As a chemical reagent, calcium fluorophosphate dihydrate must be handled with appropriate precautions. Its toxicological profile indicates it is harmful and corrosive.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[7]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][7] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3][7] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3][7] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3][7] |

| Signal Word | Danger | [3][5][7] |

Handling and Personal Protective Equipment (PPE)

Given the hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[12][13] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[14]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[14]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]

Conclusion

Calcium fluorophosphate dihydrate is a well-defined inorganic compound with significant utility, particularly in the field of oral healthcare. Its efficacy as a fluoride-releasing agent for the prevention of dental caries is well-established, stemming from its unique chemical properties that allow for stable and effective formulation. For researchers and developers, a thorough understanding of its synthesis, characterization, and safety protocols is essential for harnessing its benefits while ensuring safe handling and application.

References

-

AMERICAN ELEMENTS®. Calcium Fluorophosphate Dihydrate . [Link]

-

PubChem. Calcium fluorophosphate dihydrate | CaFH4O5P | CID 16212847 . [Link]

-

American Elements. SAFETY DATA SHEET . [Link]

-

Rowley, H. H., & Stuckey, J. E. Preparation and Properties of Calcium Monofluorophosphate Dihydrate . Journal of the American Chemical Society. [Link]

-

Lobene, R. R. Clinical studies on MFP/calcium containing abrasive . International Dental Journal. [Link]

-

Schemehorn, B. R., et al. In vivo studies with a dicalcium phosphate dihydrate/MFP system for caries prevention . International Dental Journal. [Link]

-

A. Mehdinavaz, et al. Synthesis and Solubility of Calcium Fluoride/Hydroxy-Fluorapatite Nanocrystals for Dental Applications . ResearchGate. [Link]

-

Reynolds, E. C. Fluoride and casein phosphopeptide-amorphous calcium phosphate . Journal of Dental Research. [Link]

Sources

- 1. Clinical studies on MFP/calcium containing abrasive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo studies with a dicalcium phosphate dihydrate/MFP system for caries prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. CALCIUM FLUOROPHOSPHATE CAS#: 37809-19-1 [amp.chemicalbook.com]

- 5. CALCIUM FLUOROPHOSPHATE | 37809-19-1 [chemicalbook.com]

- 6. Calcium fluorophosphate dihydrate,(CAS# 37809-19-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. Calcium fluorophosphate dihydrate | CaFH4O5P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. americanelements.com [americanelements.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

A Guide to the Crystal Structure Analysis of Calcium Fluorophosphate Dihydrate (CaPO3F·2H2O)

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of calcium fluorophosphate dihydrate (CaPO3F·2H2O). It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization of crystalline compounds. This document delves into the experimental protocols, data analysis, and interpretation of results, grounded in established scientific principles.

Introduction: The Significance of Calcium Fluorophosphate Dihydrate

Calcium fluorophosphate dihydrate is a compound of interest in various fields, including dental care, where monofluorophosphate salts are utilized for their anti-caries properties.[1] Its hydrated nature and the presence of multiple ionic species make the determination of its precise three-dimensional atomic arrangement crucial for understanding its chemical behavior, stability, and potential applications in formulations.[2] Crystal structure analysis provides the definitive blueprint of the compound, revealing bond lengths, bond angles, and intermolecular interactions, which are fundamental to its physical and chemical properties.

The primary technique for elucidating the crystal structure of a compound like calcium fluorophosphate dihydrate is single-crystal X-ray diffraction. This powerful analytical method allows for the precise determination of the atomic positions within the crystal lattice.[3][4]

Experimental Determination of the Crystal Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis and selection of a suitable single crystal, followed by the collection and analysis of diffraction data.

Crystal Synthesis and Selection

The initial and often most critical step is obtaining a high-quality single crystal of calcium fluorophosphate dihydrate. The synthesis can be achieved through various methods, such as aqueous solution chemistry. For the purpose of this guide, we will consider a well-documented synthesis that yields crystals suitable for X-ray diffraction analysis.

A common approach involves the reaction of a soluble calcium salt with a monofluorophosphate source in an aqueous medium, followed by controlled evaporation or cooling to promote crystallization.

Protocol for Crystal Growth:

-

Preparation of Precursor Solutions: Prepare separate aqueous solutions of a soluble calcium salt (e.g., calcium chloride) and a monofluorophosphate salt (e.g., sodium monofluorophosphate).

-

Controlled Reaction: Slowly mix the precursor solutions under controlled temperature and pH conditions to initiate the precipitation of calcium fluorophosphate.

-

Crystallization: Allow the resulting solution to stand undisturbed. Slow evaporation of the solvent will lead to the formation of single crystals of CaPO3F·2H2O.

-

Crystal Selection: Carefully examine the resulting crystals under a microscope. Select a single crystal with well-defined faces and without visible defects. The ideal crystal size for single-crystal X-ray diffraction is typically in the range of 0.1 to 0.5 mm in each dimension.[5]

X-ray Diffraction Data Collection

Once a suitable crystal is selected, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

Experimental Workflow for X-ray Diffraction Data Collection:

Sources

An In-Depth Technical Guide to the Solubility and Dissolution Kinetics of Calcium Fluorophosphate Dihydrate

Abstract

This technical guide provides a comprehensive examination of the principles and methodologies for characterizing the solubility and dissolution kinetics of Calcium Fluorophosphate Dihydrate (CaPO₃F·2H₂O). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causal relationships behind experimental design, ensuring a robust and scientifically sound approach. We will delve into the theoretical underpinnings of equilibrium solubility and dynamic dissolution, present detailed, field-proven experimental protocols, and discuss the critical factors that influence these fundamental properties. The guide emphasizes self-validating systems and authoritative grounding, providing the necessary tools for accurate and reproducible characterization of this and other sparingly soluble compounds.

Introduction: The Scientific Imperative

Calcium Fluorophosphate Dihydrate is a compound of interest in various fields, including pharmaceuticals and biomaterials, due to its composition containing calcium, phosphate, and fluoride ions.[1] Understanding its aqueous behavior is paramount for applications ranging from controlled-release drug delivery systems to the development of novel dental materials.[2][3] The bioavailability and efficacy of a sparingly soluble active pharmaceutical ingredient (API) are often dictated by its dissolution rate.[4] Therefore, a precise characterization of both its equilibrium solubility (the thermodynamic endpoint) and its dissolution kinetics (the rate of achieving that endpoint) is not merely a quality control metric but a fundamental component of rational drug design and formulation development.

This guide is structured to provide a logical progression from foundational principles to practical application. We will first establish the core physicochemical properties of the compound, then separately dissect the concepts of solubility and dissolution, providing detailed protocols for their empirical determination and the analytical techniques required for accurate quantification.

Physicochemical Properties of Calcium Fluorophosphate Dihydrate

A foundational understanding of a compound's intrinsic properties is essential before embarking on solubility or dissolution studies. Calcium Fluorophosphate Dihydrate is a monoclinic crystalline powder.[5][6] Key properties are summarized below.

| Property | Value | Source |

| Chemical Formula | CaPO₃F·2H₂O | [6] |

| Molecular Weight | 174.08 g/mol | [1][7] |

| Synonyms | Calcium monofluorophosphate dihydrate | [6][8] |

| Appearance | Colorless monoclinic crystals; powder | [6] |

| Water Solubility (27°C) | 0.417 g/100 mL of solution | [5][6] |

| Organic Solvent Solubility | Practically insoluble in usual organic solvents.[5][6][8] |

Equilibrium Solubility Determination

Solubility is a thermodynamic property that defines the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution at equilibrium.[9] For ionic compounds like calcium fluorophosphate, this is governed by the solubility product constant (Ksp), a more fundamental value than a simple mass/volume measurement. The primary objective of this protocol is to determine this equilibrium state under controlled conditions.

Causality in Experimental Design: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for solubility determination due to its simplicity and reliability. The core principle is to saturate the solvent by introducing an excess of the solid, allowing the system to reach equilibrium. The "excess solid" is critical; its presence ensures that the final measured concentration is indeed the saturation point and not simply a reflection of an insufficient amount of solute. Agitation is used to accelerate the approach to equilibrium, while constant temperature is paramount as solubility is highly temperature-dependent.[10]

Protocol: Equilibrium Solubility via Shake-Flask Method

Objective: To determine the aqueous solubility of Calcium Fluorophosphate Dihydrate at a controlled temperature (e.g., 37°C to simulate physiological conditions).

Materials & Equipment:

-

Calcium Fluorophosphate Dihydrate powder

-

Purified, deionized water (or relevant buffer solution)

-

Orbital shaking incubator or thermostated water bath with shaker

-

Calibrated pH meter

-

Borosilicate glass vials with screw caps

-

0.22 µm syringe filters (low-protein binding, e.g., PVDF)

-

Analytical balance

-

Appropriate analytical instrumentation for ion quantification (see Section 5.0)

Procedure:

-

Preparation: Add an excess amount of Calcium Fluorophosphate Dihydrate powder to several vials (perform in triplicate at a minimum). "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is 50-100 mg per 10 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 10.0 mL of deionized water) into each vial.

-

Equilibration: Securely cap the vials and place them in the shaking incubator set to the desired temperature (e.g., 37.0 ± 0.5°C). Agitate at a moderate speed (e.g., 100 RPM) to keep the solid suspended without creating a vortex.

-

Time-to-Equilibrium Study: To ensure a true equilibrium is reached, sample the vials at predetermined time points (e.g., 24, 48, 72 hours).

-

Sampling: At each time point, briefly remove the vials from the shaker and allow the undissolved solid to settle. Withdraw a small aliquot (~1 mL) of the supernatant.

-

Filtration (Critical Step): Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solid particles. This step is crucial; failure to remove particulates will lead to an overestimation of solubility. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

-

Analysis: Analyze the clear filtrate for the concentration of calcium, phosphate, and/or fluoride ions using validated analytical methods (see Section 5.0).

-

Confirmation of Equilibrium: Plot the measured concentration versus time. Equilibrium is confirmed when the concentration plateaus and subsequent time points show no significant increase (e.g., <2% change between the 48 and 72-hour samples). The concentration at this plateau is the equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Dissolution Kinetics

Dissolution kinetics describes the rate at which a solid substance dissolves in a solvent. Unlike equilibrium solubility, it is a dynamic process influenced by both thermodynamic and kinetic factors. For poorly soluble drugs, the dissolution rate is often the rate-limiting step for absorption in the body.[4]

Theoretical Framework: Noyes-Whitney and Sink Conditions

The rate of dissolution is most fundamentally described by the Noyes-Whitney equation:

dC/dt = (D * A * (Cs - C)) / (V * h)

Where:

-

dC/dt is the rate of dissolution.

-

D is the diffusion coefficient of the substance.

-

A is the surface area of the solid.

-

Cs is the equilibrium solubility of the substance.

-

C is the concentration of the substance in the bulk solvent at time t.

-

V is the volume of the solvent.

-

h is the thickness of the diffusion layer at the solid-liquid interface.

This equation reveals the causality behind key experimental parameters. The agitation rate (e.g., paddle speed) influences 'h', while particle size controls 'A'.

To measure the intrinsic dissolution rate accurately, it is crucial to maintain sink conditions . Sink conditions are defined as a state where the concentration in the bulk solvent (C) is less than one-third of the saturation concentration (Cs).[4][11] This ensures that the (Cs - C) term remains large and relatively constant, making the dissolution rate primarily dependent on surface area and diffusion, rather than being limited by the approach to equilibrium. For poorly soluble compounds, achieving sink conditions in standard volumes (e.g., 900 mL) can be challenging and may require specialized apparatus or media.[4][12]

Protocol: Dissolution Rate Using USP Apparatus 2 (Paddle Method)

The USP Apparatus 2 is widely used for solid dosage forms and is well-suited for studying the dissolution of powders, especially poorly soluble ones where some agitation is necessary.[13]

Objective: To measure the dissolution rate of Calcium Fluorophosphate Dihydrate under standardized hydrodynamic conditions.

Materials & Equipment:

-

USP-compliant Dissolution Test Station (Apparatus 2)

-

Calibrated paddles and vessels (typically 1000 mL)

-

Constant temperature water bath (37.0 ± 0.5°C)

-

Calcium Fluorophosphate Dihydrate powder (known particle size and surface area, if possible)

-

Dissolution medium (e.g., 900 mL of 0.1 N HCl or a relevant buffer to maintain sink conditions)

-

Syringes and cannula for sampling

-

Analytical instrumentation (see Section 5.0)

Procedure:

-

Media Preparation: Prepare the dissolution medium and deaerate it to prevent bubble formation on the sample surface.

-

System Equilibration: Place 900 mL of the medium into each vessel. Allow the system to equilibrate to 37.0 ± 0.5°C.

-

Sample Introduction: Accurately weigh a precise amount of the powder and introduce it to the bottom of the vessel.

-

Initiate Test: Immediately lower the paddles to the correct height (typically 25 ± 2 mm from the vessel bottom) and start rotation at a specified speed (e.g., 50 or 75 RPM).

-

Timed Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) from a zone midway between the paddle and the vessel wall, approximately halfway down the vessel.

-

Volume Replacement: To maintain a constant volume and hydrodynamic environment, immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

-

Sample Processing: Filter the samples immediately using a 0.22 µm syringe filter.

-

Analysis: Analyze the filtrate for ion concentration. Remember to correct for the dilution caused by volume replacement during calculations.

-

Data Interpretation: Plot the cumulative amount of drug dissolved versus time. The initial linear portion of this curve represents the dissolution rate under the specified conditions.

Caption: Workflow for Dissolution Kinetics using USP Apparatus 2.

Analytical Methodologies: The Key to Self-Validation

The validity of any solubility or dissolution data rests entirely on the accuracy and precision of the analytical methods used to quantify the dissolved species.

-

Fluoride Ion Quantification: The use of a Fluoride Ion-Selective Electrode (ISE) is the most common and reliable method.[14] It offers excellent sensitivity and selectivity. The method requires preparing samples in a Total Ionic Strength Adjustment Buffer (TISAB) to decomplex fluoride ions and maintain a constant ionic strength and pH.[14]

-

Phosphate Ion Quantification: Ion Chromatography (IC) is a powerful technique for separating and quantifying phosphate from other anions.[15] Alternatively, a classic colorimetric method involves reacting orthophosphate with a molybdate reagent to form a blue complex, which can be measured spectrophotometrically.[15]

-

Calcium Ion Quantification: Atomic Absorption (AA) Spectroscopy is a highly sensitive method for determining calcium concentration. Alternatively, complexometric titration with EDTA can be employed.

Factors Influencing Solubility and Dissolution

Several physicochemical factors can significantly alter the solubility and dissolution kinetics of calcium fluorophosphate dihydrate.

-

pH: As with most calcium phosphate salts, solubility is highly pH-dependent.[9][16] In acidic conditions, the phosphate and fluorophosphate ions will be protonated, shifting the equilibrium towards dissolution. All dissolution media must be well-buffered to prevent pH shifts as the compound dissolves.

-

Temperature: Dissolution can be endothermic or exothermic. Therefore, precise temperature control is essential for reproducibility. For most calcium phosphates, solubility decreases with increasing temperature.[10]

-

Common Ion Effect: The presence of calcium, phosphate, or fluoride ions from other sources in the dissolution medium will suppress the solubility of calcium fluorophosphate dihydrate, as predicted by Le Châtelier's principle.

-

Presence of Other Ions: Studies have shown that even low concentrations of phosphate ions can significantly inhibit the dissolution rate of calcium fluoride, likely by adsorbing to the crystal surface.[17][18][19] This is a critical consideration for this specific compound, as the dissolution process itself releases phosphate species. Bicarbonate ions have also been shown to influence the stability and dissolution of calcium fluoride in certain systems.[20]

Conclusion

The characterization of calcium fluorophosphate dihydrate's solubility and dissolution kinetics is a multi-faceted process that demands rigorous experimental control and a deep understanding of the underlying physicochemical principles. By employing validated protocols such as the shake-flask method for equilibrium solubility and the USP Apparatus 2 for dissolution rate, researchers can generate reliable and reproducible data. The causality-driven approach outlined in this guide—understanding why parameters like pH, agitation, and sink conditions are critical—empowers scientists to design robust experiments, troubleshoot anomalous results, and ultimately accelerate the development of products that rely on the controlled aqueous behavior of this and other sparingly soluble materials.

References

- Vertex AI Search. (n.d.). Dissolution Tester USP-1, 2, 5, 6 and Intrinsic Methods.

- Merck Index. (n.d.). Calcium Fluorophosphate.

- American Elements. (n.d.). Calcium Fluorophosphate Dihydrate.

- PharmaTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- ChemicalBook. (n.d.). CALCIUM FLUOROPHOSPHATE CAS#: 37809-19-1.

- Albed Alhnan, M., et al. (2016). Instrumentation of Flow-Through USP IV Dissolution Apparatus to Assess Poorly Soluble Basic Drug Products: a Technical Note. PubMed.

- Finnish Meteorological Institute. (n.d.). METHODS FOR DETERMINATION OF PHOSPHATE AND TOTAL PHOSPHORUS IN PRECIPITATION AND PARTICULATE MATTER. Helda.

- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.

- IFP. (n.d.). Inorganic feed phosphate test methods.

- ECHEMI. (n.d.). 37809-19-1, CALCIUM FLUOROPHOSPHATE Formula.

- ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds | Request PDF.

- Zipkin, I., Armstrong, W. D., & Singer, L. (1957). Chromatographic Separation of Fluoride and Phosphate. Analytical Chemistry.

- Mettler Toledo. (n.d.). Phosphate Determination by Complexometric Back Titration.

- Teledyne Labs. (n.d.). Dissolution Testing For Tablets.

- Lagerlöf, F., et al. (1988). Effects of inorganic orthophosphate and pyrophosphate on dissolution of calcium fluoride in water. PubMed.

- McDowell, H., Gregory, T. M., & Brown, W. E. (n.d.). Solubility of CaHPO4·2H2O and formation of ion pairs in the system Ca(OH)2 - H3PO4 - H2O at 37.5 °C. NIST Technical Series Publications.

- Iafisco, M., et al. (2021). Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. NIH.

- Saxegaard, E. (1988). Alkali solubility of calcium fluoride pre-exposed to inorganic orthophosphate at pH 6.8. PubMed.

- Rowley, K., & Stuckey, R. E. (1956). Preparation and Properties of Calcium Monofluorophosphate Dihydrate. Journal of the American Chemical Society.

- Christoffersen, J., et al. (1988). Kinetics of dissolution and growth of calcium fluoride and effects of phosphate. PubMed.

- Fan, J., Wang, X., & Guo, S. (2023). Thermodynamic Stability and Dissolution of Calcium Fluoride of Phosphogypsum Solidified in Cement-Based Cementing Materials in Bicarbonate Solution. Materials Science.

- Bencherifa, A., et al. (2020). Solution enthalpies of calcium fluorapatite in nitric acid and in pure water. Journalssystem.com.

- Pan, H., & Darvell, B. W. (n.d.). Solubility of calcium fluoride and fluorapatite by solid titration | Request PDF. ResearchGate.

- Sinfoo Biotech. (n.d.). Calcium fluorophosphate dihydrate, (CAS# 37809-19-1).

- Chow, L. C., & Eanes, E. D. (n.d.). Solubility of Calcium Phosphates. bio.umass.edu.

- PubChem. (n.d.). Calcium fluorophosphate dihydrate.

- Mellberg, J. R. (1993). Clinical studies on MFP/calcium containing abrasive. PubMed.

- Pan, H., & Darvell, B. W. (2007). Solubility of calcium fluoride and fluorapatite by solid titration. PubMed.

- Dorozhkin, S. V. (n.d.). Calcium Orthophosphates: Crystallization and Dissolution. PubMed Central - NIH.

- ResearchGate. (n.d.). A New Perspective on Fluorapatite Dissolution in Hydrochloric Acid: Thermodynamic Calculations and Experimental Study.

- Christoffersen, J., et al. (1988). Kinetics of dissolution and growth of calcium fluoride and effects of phosphate. Sci-Hub.

- Christoffersen, J., et al. (1988). Kinetics of dissolution and growth of calcium fluoride and effects of phosphate. Acta Odontologica Scandinavica.

- Wang, L., et al. (n.d.). Kinetics study of leaching calcium fluoride with sodium phosphate and sodium hydroxide.

- Nanochemazone. (n.d.). Calcium Fluorophosphate Dihydrate Powder.

- UMAOH. (n.d.). Calcium Phosphate Coatings Designed for Drug Delivery: Vancomycin, 5-Fluorouracil, Interferon α-2b Case. PubMed Central.

Sources

- 1. americanelements.com [americanelements.com]

- 2. Clinical studies on MFP/calcium containing abrasive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UMAOH Calcium Phosphate Coatings Designed for Drug Delivery: Vancomycin, 5-Fluorouracil, Interferon α-2b Case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Calcium Fluorophosphate [drugfuture.com]

- 6. CALCIUM FLUOROPHOSPHATE CAS#: 37809-19-1 [amp.chemicalbook.com]

- 7. Calcium fluorophosphate dihydrate | CaFH4O5P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. bio.umass.edu [bio.umass.edu]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Instrumentation of Flow-Through USP IV Dissolution Apparatus to Assess Poorly Soluble Basic Drug Products: a Technical Note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. raiselabequip.com [raiselabequip.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. helda.helsinki.fi [helda.helsinki.fi]

- 16. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of inorganic orthophosphate and pyrophosphate on dissolution of calcium fluoride in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetics of dissolution and growth of calcium fluoride and effects of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sci-Hub. Kinetics of dissolution and growth of calcium fluoride and effects of phosphate / Acta Odontologica Scandinavica, 1988 [sci-hub.ru]

- 20. Thermodynamic Stability and Dissolution of Calcium Fluoride of Phosphogypsum Solidified in Cement-Based Cementing Materials in Bicarbonate Solution | Materials Science [matsc.ktu.lt]

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Calcium Fluorophosphate Dihydrate

Foreword for the Researcher

In the landscape of pharmaceutical development and materials science, a profound understanding of the physicochemical properties of excipients and active pharmaceutical ingredients is not merely advantageous; it is fundamental. Calcium fluorophosphate dihydrate (CaPO₃F·2H₂O) is a compound of interest, finding applications that leverage its unique chemical composition. Its stability under thermal stress is a critical parameter influencing manufacturing processes, storage conditions, and ultimately, the efficacy and safety of the final product.

This technical guide eschews a conventional, rigid format. Instead, it is structured to provide a logical and insightful journey into the thermal decomposition of calcium fluorophosphate dihydrate. We begin by establishing a foundational understanding based on the well-documented behavior of analogous calcium phosphate hydrates. We then build upon this foundation to present a scientifically reasoned, proposed decomposition pathway for CaPO₃F·2H₂O, highlighting the pivotal role of the fluoride ion. This guide is designed not as a mere recitation of facts, but as a framework for critical thinking and empirical investigation. Every protocol herein is presented as a self-validating system, empowering you, the researcher, to not only replicate but also to innovate.

Introduction: The Physicochemical Landscape

Calcium fluorophosphate dihydrate (Ca.FO₃P.2H₂O) is a crystalline solid belonging to the monoclinic system.[1][2] With a molecular weight of approximately 174.08 g/mol , it is characterized by its limited solubility in water and insolubility in most common organic solvents.[2][3] The structure integrates a calcium cation, a fluorophosphate anion ([PO₃F]²⁻), and two molecules of water of hydration. The thermal behavior of such a hydrated salt is inherently complex, involving dehydration, potential phase transitions, and ultimately, the decomposition of the anhydrous salt at higher temperatures.

While direct, comprehensive studies on the thermal decomposition of CaPO₃F·2H₂O are not extensively detailed in publicly accessible literature, a robust understanding can be constructed by examining the behavior of structurally similar compounds, most notably dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O).[4] Furthermore, the well-documented influence of fluoride on the thermal stability of apatite structures provides crucial insights into how the P-F bond is likely to behave under thermal stress.[5][6]

Proposed Thermal Decomposition Pathway of CaPO₃F·2H₂O

Based on analogous systems and fundamental chemical principles, a multi-stage decomposition pathway is proposed. This pathway serves as a working hypothesis for experimental design and interpretation.

Stage I: Dehydration (Endothermic)

-

Temperature Range (approx.): 100°C – 250°C

-

Proposed Reaction: CaPO₃F·2H₂O(s) → CaPO₃F(s) + 2H₂O(g)

This initial stage involves the loss of the two molecules of water of hydration. This is a classic dehydration process, typically observed in hydrated salts. Studies on calcium hydrogen phosphate dihydrate show this occurs in distinct, often overlapping steps.[4][7] The process is endothermic, as energy is required to break the bonds holding the water molecules within the crystal lattice. The result is the formation of anhydrous calcium fluorophosphate.

Stage II: Anhydrous Stability

-

Temperature Range (approx.): 250°C – 600°C

-

Proposed State: CaPO₃F(s) remains stable.

Following complete dehydration, the anhydrous CaPO₃F is expected to exhibit a region of thermal stability. The P-F bond is known to be strong, and studies on fluorapatite (FAp) versus hydroxyapatite (HAp) have demonstrated that fluoride incorporation significantly increases thermal stability.[5][8] Fluorine ions in the crystal lattice hinder the diffusion and loss of other components at high temperatures.[5]

Stage III: High-Temperature Decomposition (Complex Endothermic/Exothermic Events)

-

Temperature Range (approx.): > 600°C

-

Proposed Reaction: Complex decomposition, potentially involving:

-

2CaPO₃F(s) → Ca₂P₂O₇(s) + [2F]

-

Further reactions leading to the formation of stable phases like calcium fluoride (CaF₂) and various calcium pyrophosphates or polyphosphates.

-

This stage is the most speculative without direct experimental data. At sufficiently high temperatures, the anhydrous structure will decompose. Analogous non-fluorinated calcium phosphates condense to form pyrophosphates (Ca₂P₂O₇).[4] The fate of the fluoride is critical. It might be released as a volatile species (e.g., HF, if trace water is present) or, more likely, recombine with calcium to form the highly stable calcium fluoride (CaF₂). The final products at very high temperatures would likely be a mixture of calcium pyrophosphate and calcium fluoride. This decomposition could involve both endothermic bond-breaking and exothermic phase transitions as new crystalline structures are formed.

The following diagram illustrates this proposed logical flow:

Caption: Proposed thermal decomposition pathway for Calcium Fluorophosphate Dihydrate.

Experimental Verification: A Self-Validating Protocol

To validate and refine the proposed decomposition pathway, a multi-technique approach is essential. The following protocols are designed to provide a comprehensive and self-validating dataset.

Simultaneous Thermal Analysis (TGA-DSC)

Objective: To quantitatively measure mass loss (TGA) and corresponding thermal events (DSC) as a function of temperature. This experiment directly validates the dehydration steps and identifies the temperatures of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA balance and DSC heat flow using certified standards (e.g., Indium, Zinc) according to the instrument manufacturer's protocol.

-

Sample Preparation: Accurately weigh 5-10 mg of CaPO₃F·2H₂O powder into an alumina or platinum crucible.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (or Argon) at a flow rate of 50 mL/min to ensure an inert atmosphere.

-

Heating Rate: A rate of 10 °C/min is standard for initial screening. Slower rates (e.g., 2-5 °C/min) can improve the resolution of overlapping events.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 1000 °C.

-

-

Data Analysis:

-

TGA Curve: Correlate the percentage mass loss in Stage I with the theoretical mass percentage of water in CaPO₃F·2H₂O (~20.69%).

-

DSC Curve: Identify endothermic peaks corresponding to dehydration and other decomposition events. Identify exothermic peaks that may indicate crystalline phase transitions of the products.

-

| Parameter | Typical Value | Purpose |

| Sample Mass | 5-10 mg | Ensures detectable signal without significant thermal lag. |

| Heating Rate | 10 °C/min | Standard rate for survey scans; balance between resolution and time. |

| Purge Gas | Nitrogen, 50 mL/min | Provides an inert atmosphere to prevent oxidative side reactions. |

| Temperature Range | Ambient to 1000°C | Covers dehydration, stability, and high-temperature decomposition. |

| Crucible Type | Alumina or Platinum | Inert at high temperatures. |

X-Ray Diffraction (XRD) Analysis of Decomposition Products

Objective: To identify the crystalline phases of the solid residues at each stage of decomposition.

Methodology:

-

Sample Preparation: Heat separate batches of CaPO₃F·2H₂O in a muffle furnace to temperatures just beyond each major thermal event identified by TGA-DSC (e.g., 250°C, 600°C, 900°C). Hold at temperature for a sufficient time (e.g., 1 hour) to ensure complete transformation, then cool to room temperature.

-

XRD Data Acquisition:

-

Gently grind the cooled residue to a fine powder.

-

Mount the powder on a zero-background sample holder.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) using Cu Kα radiation.

-

-

Data Analysis:

-

Compare the obtained diffraction patterns to standard reference patterns from the ICDD Powder Diffraction File™ (PDF®) database.

-

Identify the crystalline phases present at each temperature, such as anhydrous CaPO₃F, calcium pyrophosphates, and calcium fluoride.

-

Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Objective: To definitively identify the gaseous species evolved during decomposition. This is crucial for confirming the loss of water and investigating the potential release of any fluorine-containing compounds.

Methodology:

-

Instrument Setup: Utilize a TGA instrument coupled via a heated transfer line to a Mass Spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer.

-

Experimental Conditions: Run the same TGA temperature program as in section 3.1.

-

Data Analysis:

-

Monitor the ion currents (MS) or infrared absorbance (FTIR) for specific species as a function of temperature.

-

Look for the signal corresponding to water (m/z 18 in MS) during Stage I.

-

During Stage III, monitor for signals of potential fluorine-containing gases like HF (m/z 20) or POF₃ (m/z 104) to elucidate the high-temperature decomposition mechanism.

-

The following diagram outlines the comprehensive experimental workflow:

Caption: A comprehensive, self-validating workflow for characterizing thermal decomposition.

Conclusion and Future Outlook

The thermal decomposition of calcium fluorophosphate dihydrate is proposed to be a sequential process initiated by the loss of its two waters of hydration between approximately 100°C and 250°C, forming an anhydrous intermediate. This anhydrous phase is predicted to have a significant thermal stability window before undergoing high-temperature decomposition above 600°C to a mixture of calcium pyrophosphate and calcium fluoride.

This guide provides a robust, scientifically-grounded framework for investigating this behavior. The causality behind the experimental choices—using TGA-DSC to map the thermal events, XRD to identify the structural transformations, and EGA to confirm the byproducts—creates a self-validating loop that ensures high confidence in the final elucidated pathway. For drug development professionals and materials scientists, applying these protocols will yield the critical data needed to ensure product stability, control manufacturing processes, and predict long-term material behavior. The precise characterization of the high-temperature decomposition products remains a key area for future research, promising deeper insights into the solid-state chemistry of fluorinated phosphates.

References

-

I. R. Gibson, et al. (2012). Hydroxyapatite, fluor-hydroxyapatite and fluorapatite produced via the sol-gel method. Optimisation, characterisation and rheology. PubMed. [Link]

-

K. A. Khor, et al. (2009). Structure and thermal stability of fluorhydroxyapatite and fluorapatite obtained by mechanochemical method. ResearchGate. [Link]

-

E. I. F. M. R. P. L. M. T. C. B. A. I. G. M. I. (2021). Thermal crystallization of amorphous calcium phosphate combined with citrate and fluoride doping: a novel route to produce hydroxyapatite bioceramics. Journal of Materials Chemistry B. [Link]

-

LeGeros, R. Z. (2008). A Review on the Thermal Stability of Calcium Apatites. ResearchGate. [Link]

-

Aoba, T. (1997). The effect of fluoride on apatite structure and growth. PubMed. [Link]

-

NETZSCH Analyzing & Testing. (2020). Dehydration Kinetics and Long-Term Predictions for Calcium Hydrogen Phosphate Dihydrate. [Link]

-

Alara Dental. (2026). Hydroxyapatite vs Fluoride in Professional Dentistry: 2026 Clinical Guide. [Link]

-

PubChem. Calcium fluorophosphate dihydrate. [Link]

-

ResearchGate. (2013). Orthophosphates. XIII. Thermal decomposition of secondary calcium orthophosphate (CaHPO4) and secondary calcium orthophosphate dihydrate (CaHPO4.2H2O). [Link]

-

TA Instruments. Clarification of Inorganic Decompositions by TGA-Mass Spectrometry. [Link]

Sources

- 1. Hydroxyapatite and Fluorapatite in Conservative Dentistry and Oral Implantology—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal crystallization of amorphous calcium phosphate combined with citrate and fluoride doping: a novel route to produce hydroxyapatite bioceramics - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. Calcium fluorophosphate dihydrate | CaFH4O5P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The effect of fluoride on apatite structure and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. researchgate.net [researchgate.net]

fundamental chemical properties of CaFPO3 · 2H2O

An In-Depth Technical Guide to the Fundamental Chemical Properties of Calcium Monofluorophosphate Dihydrate (CaPO3F·2H2O)

Introduction

Calcium Monofluorophosphate Dihydrate (CaPO3F·2H2O) is an inorganic salt of significant interest in the pharmaceutical and dental industries. As a stable and compatible source of the monofluorophosphate ion (PO3F²⁻), its primary application is as an active anti-caries agent in dentifrice formulations.[1][2][3] Unlike simple fluoride salts, its compatibility with calcium-based abrasives, such as dicalcium phosphate dihydrate, makes it a valuable component in advanced oral care products.[4][5]

This technical guide provides a comprehensive overview of the core chemical properties of CaPO3F·2H2O. Moving beyond a simple recitation of data, this document, structured from the perspective of a senior application scientist, delves into the synthesis, crystal structure, physicochemical characteristics, and analytical methodologies pertinent to this compound. The aim is to equip researchers and formulation scientists with the foundational knowledge required for its effective application and characterization.

Synthesis and Crystal Structure

A thorough understanding of a material begins with its synthesis and the resulting solid-state architecture. These factors dictate its purity, stability, and ultimately, its performance in a formulation.

Synthesis: An Aqueous Precipitation Protocol

The most reliable method for producing high-purity crystalline CaPO3F·2H2O is through a controlled aqueous precipitation reaction.[1] The process hinges on the reaction between a soluble calcium salt and a purified source of monofluorophosphate ions.

Experimental Protocol: Laboratory-Scale Synthesis

-

Preparation of Sodium Monofluorophosphate (Na2PO3F) Solution:

-

Begin with a commercial source of Na2PO3F. Causality Note: Commercial Na2PO3F often contains residual sodium metaphosphate from its synthesis (fusion of NaF and NaPO3). This impurity must be removed as it would co-precipitate as calcium phosphate, compromising the purity of the final product.[1]

-

Dissolve the Na2PO3F in distilled water to create an approximately 10-15% solution.

-

Add a calculated amount of a calcium chloride (CaCl2) solution dropwise to selectively precipitate the phosphate impurities.

-

Filter the solution to remove the calcium phosphate precipitate, yielding a purified filtrate of Na2PO3F.

-

-

Precipitation of CaPO3F·2H2O:

-

To the clear Na2PO3F filtrate, slowly add a stoichiometric amount of CaCl2 solution dropwise while stirring continuously.

-

A white crystalline precipitate of CaPO3F·2H2O will form immediately. Causality Note: Dropwise addition and constant stirring are critical to promote the growth of well-defined crystals and prevent the formation of an amorphous, gelatinous solid which is difficult to purify.[1]

-

Allow the precipitate to age in the mother liquor for 1-2 hours to ensure complete crystallization.

-

-

Purification and Drying:

-

Separate the precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with distilled water to remove soluble impurities like sodium chloride (NaCl) and excess CaCl2.

-

Dry the final product in an evacuated desiccator over anhydrous calcium chloride at room temperature. Causality Note: Elevated temperatures should be avoided during drying as they can lead to the loss of hydration water and potential decomposition.[1]

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. whwanze.com [whwanze.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. CA1202244A - Dicalcium phosphate dihydrate having improved monofluorophosphate compatibility and process for the preparation thereof - Google Patents [patents.google.com]

- 5. Clinical studies on MFP/calcium containing abrasive - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calcium Fluorophosphate Dihydrate: From Historical Discovery to Modern Application

This guide provides a comprehensive technical overview of calcium fluorophosphate dihydrate (CaPO₃F·2H₂O), a compound of significant interest in dental science and biomaterials. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical discovery, detailed physicochemical properties, synthesis and characterization protocols, and current and prospective applications.

Introduction: A Tale of Two Chemistries

The story of calcium fluorophosphate dihydrate is rooted in the broader history of fluorophosphate chemistry, a field pioneered by the German chemist Willy Lange in the 1920s and 1930s.[1] Lange's initial explorations into monofluorophosphoric acid and its esters inadvertently led to the synthesis of highly toxic compounds, some of which would later be classified as nerve agents.[1][2] This dark chapter in the history of organophosphorus compounds underscores the profound impact of fundamental chemical research.

However, a parallel and more benign narrative was unfolding in the realm of inorganic chemistry. The unique properties of the monofluorophosphate anion (PO₃F²⁻) sparked interest in its potential applications, leading to the investigation of its various inorganic salts. It is within this context that calcium fluorophosphate dihydrate emerged as a compound of scientific and, eventually, commercial importance.

Discovery and Synthesis: A Foundational Study

While the broader class of fluorophosphates was known from Lange's work, the first detailed preparation and characterization of calcium fluorophosphate dihydrate were described in a 1956 publication by H. H. Rowley and John E. Stuckey.[3] Their work laid the groundwork for subsequent studies and remains a cornerstone in the literature of this compound.

The synthesis of calcium fluorophosphate dihydrate is achieved through a straightforward aqueous precipitation reaction. The underlying principle is the controlled reaction of a soluble calcium salt with a soluble monofluorophosphate salt, leading to the precipitation of the less soluble calcium fluorophosphate dihydrate.

Synthesis Workflow

The synthesis can be visualized as a three-step process: preparation of reactant solutions, controlled precipitation, and subsequent isolation and purification of the final product.

Caption: A generalized workflow for the synthesis of calcium fluorophosphate dihydrate.

Detailed Synthesis Protocol

This protocol is an adapted and expanded version based on the principles outlined by Rowley and Stuckey.

Materials:

-

Calcium chloride (CaCl₂), analytical grade

-

Sodium monofluorophosphate (Na₂PO₃F), high purity

-

Deionized water

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

-

Buchner funnel and filter paper

-

Desiccator or low-temperature oven

Procedure:

-

Reactant Solution Preparation:

-

Prepare a 0.5 M solution of calcium chloride by dissolving the appropriate mass in deionized water.

-

Prepare a 0.5 M solution of sodium monofluorophosphate in a separate beaker. Rationale: Using solutions of known concentration allows for stoichiometric control of the reaction.

-

-

Precipitation:

-

Place the sodium monofluorophosphate solution on a magnetic stirrer and begin gentle agitation.

-

Slowly add the calcium chloride solution dropwise from a burette to the stirred sodium monofluorophosphate solution. Rationale: Slow addition prevents localized high concentrations of reactants, promoting the formation of a more uniform and crystalline precipitate.

-

Continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion and to allow for crystal growth.

-

-

Isolation and Purification:

-

Isolate the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate on the filter paper with several portions of deionized water to remove soluble impurities, primarily sodium chloride (NaCl). Rationale: Washing is crucial for obtaining a pure product, as residual soluble salts can interfere with subsequent characterization and applications.

-

Continue washing until the filtrate shows a negative test for chloride ions (e.g., with silver nitrate solution).

-

-

Drying:

-

Carefully transfer the washed precipitate to a watch glass and dry in a desiccator over a suitable desiccant or in a low-temperature oven (e.g., 40-50 °C) to a constant weight. Rationale: Low-temperature drying is essential to prevent the loss of the two water molecules of hydration.

-

Physicochemical Properties and Characterization

Calcium fluorophosphate dihydrate is a white, crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | CaPO₃F·2H₂O |

| Molecular Weight | 174.08 g/mol [1] |

| CAS Number | 37809-19-1[1] |

| Appearance | White crystalline powder[4] |

| Solubility in Water | Sparingly soluble |

Crystal Structure

The definitive crystal structure of calcium fluorophosphate dihydrate was determined by Slivnik and Kaučič in 1973 using X-ray diffraction. They established that the compound crystallizes in the triclinic system.

Caption: Key crystallographic data for Calcium Fluorophosphate Dihydrate.

The structure consists of Ca²⁺ ions, PO₃F²⁻ anions, and water molecules linked by a network of ionic bonds and hydrogen bonds. The monofluorophosphate anion adopts a distorted tetrahedral geometry.

Characterization Protocols

To ensure the identity, purity, and morphology of synthesized calcium fluorophosphate dihydrate, a suite of analytical techniques should be employed.

Objective: To confirm the crystalline phase and purity of the synthesized material.

Protocol:

-

Sample Preparation: Gently grind a small amount of the dried powder to ensure a random orientation of the crystallites. Mount the powder on a sample holder.

-

Data Acquisition:

-

Use a powder diffractometer with Cu Kα radiation.

-

Scan a 2θ range of 10-70° with a step size of 0.02° and a suitable counting time per step.

-

-

Data Analysis:

-

Compare the resulting diffraction pattern with the reference pattern for calcium fluorophosphate dihydrate from the literature or crystallographic databases.

-

The presence of sharp, well-defined peaks corresponding to the reference pattern confirms the identity and crystallinity of the compound. The absence of significant additional peaks indicates high phase purity.

-

Objective: To identify the functional groups present in the compound, specifically the PO₃F²⁻ anion and water of hydration.

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

Data Acquisition:

-

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands:

-

P-O stretching vibrations: Strong bands typically observed in the 1000-1150 cm⁻¹ region.

-

P-F stretching vibration: A characteristic band usually found around 800-900 cm⁻¹.

-

O-H stretching vibrations (from H₂O): A broad band in the 3000-3600 cm⁻¹ region.

-

H-O-H bending vibration (from H₂O): A peak around 1600-1650 cm⁻¹.

-

-

Objective: To visualize the morphology of the crystals and confirm the elemental composition.

Protocol:

-

Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive carbon tape and sputter-coat with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

SEM Imaging:

-

Obtain secondary electron images at various magnifications to observe the particle size, shape, and surface morphology.

-

-

EDX Analysis:

-

Acquire an EDX spectrum from a representative area of the sample.

-

Confirm the presence of peaks corresponding to Calcium (Ca), Phosphorus (P), Oxygen (O), and Fluorine (F). The relative peak intensities can provide a semi-quantitative elemental analysis.

-

Applications in Drug Development and Beyond

The primary application of monofluorophosphates, including the calcium salt, is in the field of oral care.[5]

Dental Applications: A Fluoride Delivery System

Calcium fluorophosphate dihydrate serves as a source of fluoride in dentifrices. The mechanism of action is based on the hydrolysis of the monofluorophosphate ion in the oral cavity, which releases fluoride ions.[1]

Mechanism of Action:

-

Hydrolysis: In the presence of salivary enzymes (phosphatases), the PO₃F²⁻ ion is hydrolyzed, breaking the P-F bond to release a fluoride ion (F⁻).

PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻

-

Remineralization: The released fluoride ions incorporate into the tooth enamel's hydroxyapatite (Ca₅(PO₄)₃(OH)) structure, forming fluorapatite (Ca₅(PO₄)₃F).[1]

-

Increased Acid Resistance: Fluorapatite is less soluble in acidic conditions than hydroxyapatite, making the tooth enamel more resistant to demineralization caused by acids produced by oral bacteria.[1][6]

The use of monofluorophosphates is considered to be as effective as sodium fluoride in preventing dental caries.[6]

Potential in Bone Regeneration